Cas no 50484-98-5 (N(1)-methyl-2-bromo-lysergic acid diethylamide)

N(1)-methyl-2-bromo-lysergic acid diethylamide structure
50484-98-5 structure
Nome del prodotto:N(1)-methyl-2-bromo-lysergic acid diethylamide
Numero CAS:50484-98-5
MF:C21H26BrN3O
MW:416.354644298553
CID:375979
PubChem ID:170844

N(1)-methyl-2-bromo-lysergic acid diethylamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Ergoline-8-carboxamide,2-bromo-9,10-didehydro-N,N-diethyl-1,6-dimethyl-, (8b)- (9CI)
    • (6aR,9R)-5-bromo-N,N-diethyl-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
    • N(1)-methyl-2-bromo-lysergic acid diethylamide
    • Q27258328
    • DTXSID90964708
    • BRN 0048147
    • MBL-61
    • 1-Methyl-2-bromlysergic acid diethylamide
    • 1-METHYL-2-BROMO-LYSERGIDE
    • LYSERGAMIDE, 2-BROMO-N,N-DIETHYL-1-METHYL-
    • 4-25-00-00974 (Beilstein Handbook Reference)
    • 50484-98-5
    • 1-METHYL-2-BROMO-LSD
    • 1-methyl-2-bromolysergic acid diethylamide
    • Ergoline-8-carboxamide, 2-bromo-9,10-didehydro-N,N-diethyl-1,6-dimethyl-, (8.beta.)-
    • 40H37184BJ
    • 2-bromo-n,n-diethyl-1,6-dimethyl-9,10-didehydroergoline-8-carboxamide
    • Ergoline-8-beta-carboxamide, 2-bromo-9,10-didehydro-N,N-diethyl-1,6-dimethyl-
    • UNII-40H37184BJ
    • Inchi: InChI=1S/C21H26BrN3O/c1-5-25(6-2)21(26)13-10-15-14-8-7-9-17-19(14)16(20(22)24(17)4)11-18(15)23(3)12-13/h7-10,13,18H,5-6,11-12H2,1-4H3/t13-,18-/m1/s1
    • Chiave InChI: KLMFUBCMJSPRPY-FZKQIMNGSA-N
    • Sorrisi: CCN(CC)C(=O)C1CN(C2CC3=C(N(C4=CC=CC(=C34)C2=C1)C)Br)C

Proprietà calcolate

  • Massa esatta: 415.12608
  • Massa monoisotopica: 415.12593g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 590
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 28.5Ų

Proprietà sperimentali

  • PSA: 28.48
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.